Propyl 2-ethyl-4-methylpentanoate

Description

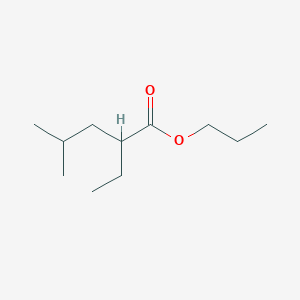

Propyl 2-ethyl-4-methylpentanoate is a branched-chain ester with the molecular formula C₁₁H₂₂O₂ and a molecular weight of 186.3 g/mol. Structurally, it consists of a propyl ester group attached to 2-ethyl-4-methylpentanoic acid, a carboxylic acid with two alkyl branches at the 2nd and 4th positions (Figure 1). This branching confers unique physico-chemical properties, including low polarity, moderate volatility, and stability against hydrolysis.

Branched esters like this are commonly used in flavor and fragrance industries due to their complex olfactory profiles. The compound’s branched structure may enhance its tenacity in formulations, as observed in similar esters with extended carbon chains .

Properties

CAS No. |

6323-94-0 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

propyl 2-ethyl-4-methylpentanoate |

InChI |

InChI=1S/C11H22O2/c1-5-7-13-11(12)10(6-2)8-9(3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

JDZHUFRAPPRCPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C(CC)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-ethyl-4-methylpentanoate can be synthesized through esterification, a chemical reaction between an alcohol and a carboxylic acid. The typical synthetic route involves the reaction of 2-ethyl-4-methylpentanoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-ethyl-4-methylpentanoate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to its corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: 2-ethyl-4-methylpentanoic acid and propanol.

Reduction: 2-ethyl-4-methylpentanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Propyl 2-ethyl-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the manufacture of fragrances, flavors, and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of propyl 2-ethyl-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis in biological systems, releasing the corresponding carboxylic acid and alcohol, which may exert biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

Physico-Chemical Properties

Key Observations :

- Branching vs. Straight Chains: this compound’s branching increases steric hindrance, leading to higher thermal stability and lower volatility compared to linear esters like propyl pentanoate.

- Ester Group Variation: Replacing the propyl group with isopropyl (e.g., isothis compound) slightly alters volatility and odor sharpness due to reduced molecular symmetry.

- Aromatic vs. Aliphatic Esters : The aromatic ether 1-(Ethoxymethyl)-2-methoxybenzene (Propyl Rosethyl) exhibits a distinct rosy-spicy odor and higher boiling point due to aromatic stabilization .

Research Findings and Analytical Insights

- Synthesis Methods: While direct synthesis data for this compound is scarce, analogous esterification techniques (e.g., acid-catalyzed reactions of alcohols with carboxylic acids) are standard. Hybrid scaffold syntheses, as seen in 3-(trimethoxysilyl)propyl methacrylate systems , highlight the versatility of propyl-group functionalization in organic chemistry.

- Purity and Analysis: NMR and UHPLC methods, as applied to propyl syringol and isoeugenol , are critical for verifying the purity of branched esters, which often contain minor isomers or byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.